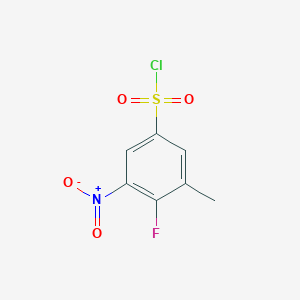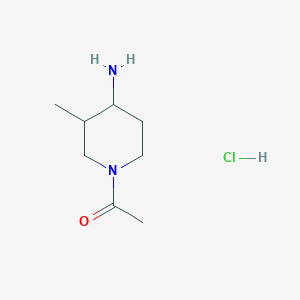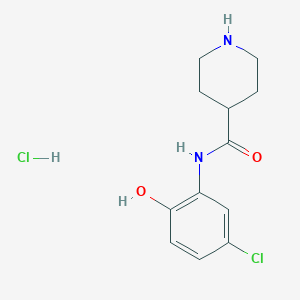
N-(5-chloro-2-hydroxyphenyl)piperidine-4-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(5-chloro-2-hydroxyphenyl)piperidine-4-carboxamide hydrochloride” is a chemical compound with the molecular formula C12H15ClN2O2. It has a molecular weight of 254.71 g/mol . The IUPAC name for this compound is N-(5-chloro-2-hydroxyphenyl)-4-piperidinecarboxamide hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15ClN2O2.ClH/c13-9-1-2-11(16)10(7-9)15-12(17)8-3-5-14-6-4-8;/h1-2,7-8,14,16H,3-6H2,(H,15,17);1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a topological polar surface area of 61.4 Ų and a complexity of 269 . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . The compound is a powder at room temperature .Aplicaciones Científicas De Investigación
Allosteric Modulation of CB1 Receptors
5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide, a compound related to N-(5-chloro-2-hydroxyphenyl)piperidine-4-carboxamide hydrochloride, is an allosteric modulator for the cannabinoid type 1 receptor (CB1). This modulation involves key structural requirements, impacting binding affinity and cooperativity, crucial for therapeutic applications targeting CB1 receptors (Khurana et al., 2014).
Inhibition of Glutamatergic Synaptic Transmission
Compounds structurally similar to AM404, which is related to this compound, have been shown to inhibit glutamatergic synaptic transmission. This occurs independently of cannabinoid receptors, suggesting potential applications in neuroscience research and drug development (Kelley & Thayer, 2004).
Development of TRPV1 Antagonists
Research into derivatives of N-(3-hydroxyphenyl)-2-(piperidin-1-ylmethyl)biphenyl-4-carboxamide hydrochloride, a compound structurally related to this compound, has led to the development of potent TRPV1 antagonists. These antagonists have shown significant effects on neuropathic pain, indicating potential therapeutic applications (Oka et al., 2018).
HIV-1 Inhibition and CCR5 Antagonism
Piperidine-4-carboxamide derivatives have been explored for their potential in inhibiting HIV-1 replication through CCR5 antagonism. This research provides a basis for developing new therapeutic agents against HIV-1 (Imamura et al., 2006).
Antipsychotic Potential of Heterocyclic Carboxamides
Heterocyclic carboxamides, closely related to this compound, have been synthesized and evaluated as potential antipsychotic agents. Their interactions with various receptors, including dopamine and serotonin receptors, highlight their potential in psychiatric medication research (Norman et al., 1996).
Safety and Hazards
Propiedades
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)piperidine-4-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2.ClH/c13-9-1-2-11(16)10(7-9)15-12(17)8-3-5-14-6-4-8;/h1-2,7-8,14,16H,3-6H2,(H,15,17);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJPUKDRGDKBFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NC2=C(C=CC(=C2)Cl)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

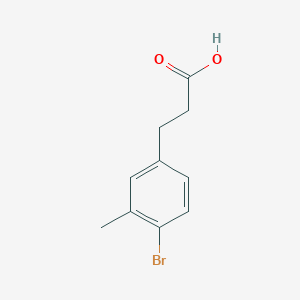


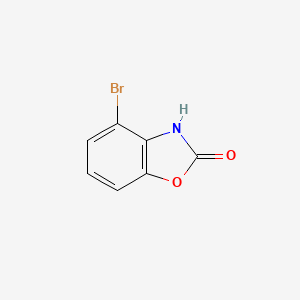



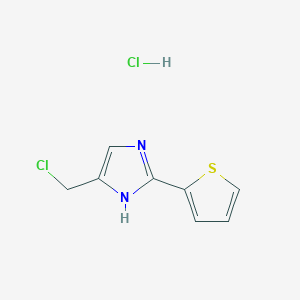
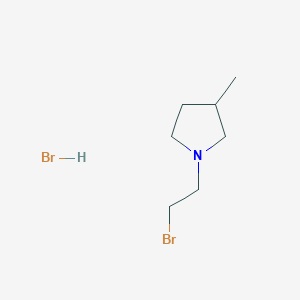

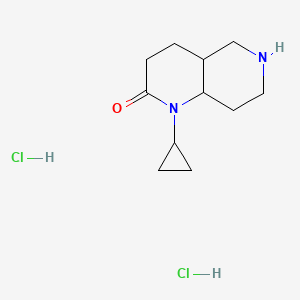
![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid](/img/structure/B1376549.png)
